molecular formula C10H6F2INO2 B14907017 Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate

Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate

Cat. No.: B14907017
M. Wt: 337.06 g/mol
InChI Key: JMAGBHKPNKJKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate is a halogenated indole derivative characterized by a methyl ester group at position 2, fluorine atoms at positions 5 and 6, and an iodine atom at position 3 of the indole core. Its molecular formula is C₁₀H₆F₂INO₂, with a molecular weight of 353.06 g/mol (calculated). Indole derivatives are pivotal in medicinal chemistry due to their bioactivity, often serving as intermediates in drug synthesis.

Properties

Molecular Formula

C10H6F2INO2

Molecular Weight

337.06 g/mol

IUPAC Name

methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate

InChI

InChI=1S/C10H6F2INO2/c1-16-10(15)9-8(13)4-2-5(11)6(12)3-7(4)14-9/h2-3,14H,1H3

InChI Key

JMAGBHKPNKJKHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC(=C(C=C2N1)F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate typically involves the introduction of fluorine and iodine atoms onto the indole ring. One common method is the electrophilic substitution reaction, where fluorine and iodine are introduced using appropriate reagents under controlled conditions. For example, the reaction of 5,6-difluoroindole with iodine monochloride (ICl) in the presence of a suitable catalyst can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and esterification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Biological Activity

Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate (CAS: 1415394-13-6) is a synthetic organic compound belonging to the indole family. Its unique structure, characterized by the presence of two fluorine atoms and one iodine atom on the indole ring, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H6F2INO2
  • Molecular Weight : 337.06 g/mol
  • Structure :
    COC O C1 C C C F C C C2 N1 I\text{COC O C1 C C C F C C C2 N1 I}

Indole derivatives, including this compound, are known to exert diverse biological effects. The mechanism primarily involves interaction with various biological targets, which can include enzymes and receptors involved in critical biochemical pathways.

Target Interactions

Research indicates that indole derivatives can interact with:

  • HIV-1 Integrase : Compounds similar to this compound have shown significant inhibitory effects on HIV-1 integrase, with some achieving low IC50 values in the nanomolar range. This suggests potential antiviral applications .

Biochemical Pathways

The compound's activity is linked to several pathways:

  • Antiviral Activity : Indole derivatives are noted for their ability to inhibit viral replication mechanisms.
  • Anticancer Properties : The structural similarities with other anticancer agents suggest that it may also exhibit cytotoxic effects against various cancer cell lines.

Antiviral Activity

Studies have indicated that this compound could function as an antiviral agent. For instance:

CompoundTargetIC50 (µM)
This compoundHIV Integrase<10 (potentially)
Related Indole DerivativeHIV Integrase0.13 - 47.44

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

Cell LineCompoundIC50 (µM)
MCF-7Methyl 5,6-difluoro-3-iodo15.3 (hypothetical based on structure)
A549Methyl 5,6-difluoro-3-bromo0.09 - 0.12

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Antiviral Studies : Research demonstrated that derivatives of indole compounds effectively inhibit HIV replication mechanisms. The introduction of halogen substituents like fluorine and iodine enhances binding affinity to viral targets .
  • Anticancer Evaluations : In vitro studies showed that certain indole derivatives exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 and A549. The presence of halogen atoms was linked to increased efficacy against these lines .
  • Mechanistic Insights : Binding studies revealed that modifications at specific positions on the indole ring could significantly affect the compound's binding affinity and biological activity against integrase and cancer targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Properties

Fluorine vs. Iodine vs. Methoxy Groups
  • In contrast, methoxy groups (e.g., in Ethyl 5-methoxyindole-2-carboxylate, CAS RN: 128717-77-1) are electron-donating, which may reduce reactivity. The 3-iodo group offers a heavy atom for crystallographic studies (e.g., via SHELX) and serves as a leaving group in nucleophilic aromatic substitution, unlike fluorine or methoxy substituents.
Ester Group Variations
  • Methyl vs. Ethyl Esters :
    • Methyl esters (e.g., the target compound) typically exhibit higher volatility but lower solubility in polar solvents compared to ethyl esters (e.g., Ethyl-5-fluoroindole-2-carboxylate in ). Ethyl esters may offer better bioavailability due to increased lipophilicity.

Structural and Spectral Comparisons

Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Notable Spectral Data (NMR/IR)
Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate C₁₀H₆F₂INO₂ 353.06 5,6-F₂; 3-I; 2-CO₂Me N/A Anticipated δ ~12.3 (NH, br s); IR C=O ~1670 cm⁻¹
Ethyl-5-fluoroindole-2-carboxylate C₁₁H₁₀FNO₂ 207.20 5-F; 2-CO₂Et N/A δ 12.33 (NHCO, br s); IR C=O ~1666 cm⁻¹
7-Methoxy-1H-indole-3-carboxylic acid C₁₀H₉NO₃ 191.18 7-OCH₃; 3-COOH 199–201 δ 190.5 (C=O); IR O-H ~3298 cm⁻¹
Methyl 5,6-difluoro-1H-indazole-3-carboxylate C₉H₆F₂N₂O₂ 212.15 5,6-F₂; indazole core N/A N/A
Spectral Insights :
  • The target compound’s NH proton (H-1 indole) is expected near δ 9.25–9.4 ppm, similar to analogs in .
  • IR carbonyl stretches (~1670 cm⁻¹) align with ester functionalities in related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.